4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobicyclo[221]heptane-1-carbaldehyde is a fluorinated organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid.
Reduction: 4-Fluorobicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can affect the compound’s overall biological activity .
Comparison with Similar Compounds
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide
- 1-Ethynyl-4-fluorobicyclo[2.2.1]heptane
Comparison: 4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for a wide range of chemical transformations. In contrast, 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid and 4-Fluorobicyclo[2.2.1]heptane-1-carboxamide have carboxylic acid and amide functional groups, respectively, which confer different reactivity and applications .
Properties
CAS No. |
2866308-97-4 |
---|---|
Molecular Formula |
C8H11FO |
Molecular Weight |
142.17 g/mol |
IUPAC Name |
4-fluorobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C8H11FO/c9-8-3-1-7(5-8,6-10)2-4-8/h6H,1-5H2 |
InChI Key |
AQBCDYDANWUYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.